molecular formula C27H33N3O5 B8116158 DBCO-PEG3-amine

DBCO-PEG3-amine

Cat. No.: B8116158
M. Wt: 479.6 g/mol
InChI Key: ZDMKBOWJBWTBIN-UHFFFAOYSA-N
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Description

DBCO-PEG3-amine, also known as N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide, is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) moiety and a polyethylene glycol (PEG) chain. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its ability to react with azide-containing molecules without the need for a copper catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG3-amine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the conjugation of azide-containing molecules without the need for a copper catalyst .

Common Reagents and Conditions

Major Products

The major products of SPAAC reactions involving this compound are stable triazole-linked conjugates. These conjugates retain the functional properties of both the this compound and the azide-containing molecule .

Scientific Research Applications

DBCO-PEG3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the labeling and tracking of biomolecules, such as proteins and nucleic acids, in live cells and organisms.

    Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Utilized in the production of advanced materials and nanotechnology .

Mechanism of Action

DBCO-PEG3-amine exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs without interfering with natural biological processes, making it ideal for in vivo applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal balance of linker length and flexibility, making it highly versatile for various applications. Its ability to undergo SPAAC reactions without a copper catalyst sets it apart from other click chemistry reagents, ensuring biocompatibility and reducing potential toxicity .

Properties

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5/c28-13-15-33-17-19-35-20-18-34-16-14-29-26(31)11-12-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21,28H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMKBOWJBWTBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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